1-(Aminomethyl)cyclopropanol
Overview
Description
1-(Aminomethyl)cyclopropanol is an organic compound with the molecular formula C4H9NO. It is characterized by a cyclopropane ring substituted with an aminomethyl group and a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Aminomethyl)cyclopropanol can be synthesized through several methods. One common approach involves the reaction of cyclopropanol with formaldehyde and ammonia under controlled conditions. Another method includes the use of cyclopropylcarbinol as a starting material, which undergoes aminomethylation using formaldehyde and a suitable amine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(Aminomethyl)cyclopropanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form cyclopropylamines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon is often employed.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms.
Major Products:
Oxidation: Cyclopropanone derivatives.
Reduction: Cyclopropylamines.
Substitution: Halogenated cyclopropyl compounds.
Scientific Research Applications
1-(Aminomethyl)cyclopropanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds, particularly in the development of anti-inflammatory drugs.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)cyclopropanol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, potentially inhibiting their activity. The cyclopropane ring’s strained nature may also contribute to its reactivity and binding affinity .
Comparison with Similar Compounds
- 1-Methylcyclopropanol
- Cyclopropylamine
- Cyclopropanol
Comparison: 1-(Aminomethyl)cyclopropanol is unique due to the presence of both an aminomethyl group and a hydroxyl group on the cyclopropane ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile compound in synthetic chemistry .
Biological Activity
1-(Aminomethyl)cyclopropanol (CAS No. 74592-33-9) is a cyclopropane derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits potential as an antimicrobial, anticancer, and antiviral agent, making it a subject of interest for researchers exploring new therapeutic avenues.
Chemical Structure and Properties
This compound features a cyclopropane ring with an amino group and a hydroxymethyl substituent. Its unique structure allows for various interactions with biological targets, which can be exploited in drug design.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to inhibit certain kinases involved in cell signaling pathways, which can lead to altered cellular functions such as proliferation and apoptosis. Additionally, its structural characteristics facilitate hydrogen bonding and hydrophobic interactions with target proteins, enhancing its efficacy as a pharmaceutical agent.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties. It has been evaluated against various bacterial strains, including those responsible for tuberculosis (TB). Research indicates that it inhibits the DprE1 enzyme, crucial for mycobacterial cell wall biosynthesis, presenting a novel mechanism to combat multidrug-resistant TB infections .
Table 1: Antimicrobial Activity Against Bacterial Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Mycobacterium tuberculosis | 0.5 µg/mL | |
Staphylococcus aureus | 1.0 µg/mL | |
Escherichia coli | 2.0 µg/mL |
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including prostate (PC-3), colon (HCT-116), and breast cancer cells (MCF-7). The observed IC50 values indicate promising potency in inhibiting cancer cell proliferation.
Table 2: Cytotoxicity of this compound on Cancer Cell Lines
Antiviral Activity
In addition to its antimicrobial and anticancer properties, this compound has shown potential as an antiviral agent. It has been studied for its ability to inhibit HIV replication by interfering with the virus's entry into host cells. This action is crucial for developing new therapeutic strategies against viral infections.
Case Study: Inhibition of HIV Activity
In a recent study, compounds related to this compound were tested for their efficacy in inhibiting HIV activity in vitro. The findings suggested that these compounds could significantly reduce viral load in treated cells compared to untreated controls, highlighting their potential role in HIV therapy .
Properties
IUPAC Name |
1-(aminomethyl)cyclopropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c5-3-4(6)1-2-4/h6H,1-3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJORHGRCCODBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00504275 | |
Record name | 1-(Aminomethyl)cyclopropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00504275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74592-33-9 | |
Record name | 1-(Aminomethyl)cyclopropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00504275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 74592-33-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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